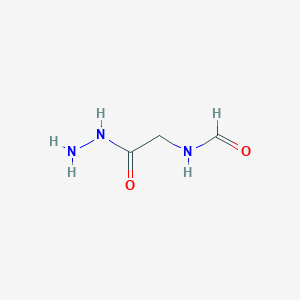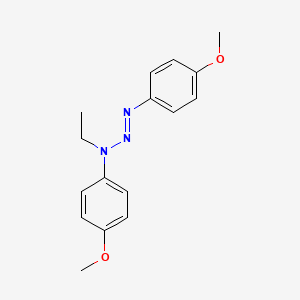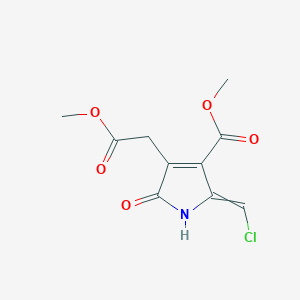
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and two diphenyl groups attached to a fluorene core. The compound is known for its interesting photophysical properties, making it a subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene typically involves the reaction of 4-methylbenzaldehyde with diphenylacetylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a fluorene core through a series of cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further ensures the quality of the compound.
化学反应分析
Types of Reactions
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives, depending on the substituents used.
科学研究应用
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene can be compared with other similar compounds, such as:
1,4-bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes: These compounds are known for their biological activities, particularly as inhibitors of checkpoint kinase 1 (Chk1).
Bis-pyrimidine derivatives: These compounds have antimicrobial and DNA photocleavage activities.
The uniqueness of this compound lies in its specific structural features and photophysical properties, which make it suitable for a wide range of applications in different scientific fields.
属性
CAS 编号 |
78112-48-8 |
|---|---|
分子式 |
C39H30 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene |
InChI |
InChI=1S/C39H30/c1-26-17-21-30(22-18-26)35-34-25-32-15-9-10-16-33(32)39(34)38(31-23-19-27(2)20-24-31)37(29-13-7-4-8-14-29)36(35)28-11-5-3-6-12-28/h3-24H,25H2,1-2H3 |
InChI 键 |
OGPWPWRDCQINNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3CC4=CC=CC=C4C3=C(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)


![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)



